ethyl (4-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbamate
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Overview
Description
Ethyl (4-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbamate is a chemical compound with the molecular formula C12H17NO4S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an ethyl carbamate group attached to a phenyl ring, which is further substituted with a sulfonyl amino group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbamate typically involves the reaction of ethyl chloroformate with 4-{[(4-methylphenyl)sulfonyl]amino}phenol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Temperature: Room temperature to 50°C
- Solvent: Dichloromethane or tetrahydrofuran
- Reaction time: 2-4 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Preparation of 4-{[(4-methylphenyl)sulfonyl]amino}phenol.
- Reaction with ethyl chloroformate in the presence of a base.
- Purification through recrystallization or column chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
Ethyl (4-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific biological activities.
Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl (4-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbamate involves its interaction with specific molecular targets. The sulfonyl amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl (4-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbamate can be compared with other similar compounds, such as:
- Ethyl (4-bromophenyl)sulfonyl (phenyl)carbamate
- Ethyl (4-fluorophenyl)sulfonyl (phenyl)carbamate
- Ethyl N-(2-ethylphenyl)carbamate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
ethyl N-[4-[(4-methylphenyl)sulfonylamino]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-3-22-16(19)17-13-6-8-14(9-7-13)18-23(20,21)15-10-4-12(2)5-11-15/h4-11,18H,3H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYSZFVLVFHQLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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